{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid
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Description
{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid is a useful research compound. Its molecular formula is C9H8BrNO4 and its molecular weight is 274.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.96367 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
A study by Dahiya et al. (2008) detailed the synthesis of aryloxyacetic acid analogs, highlighting their antimicrobial and anthelmintic properties. This research demonstrated the potential of such compounds in developing new therapeutic agents against specific microbial strains and parasites (Dahiya, Pathak, & Kaur, 2008).
Environmental Decomposition and Metabolism
Research on the degradation and metabolic pathways of structurally related compounds provides valuable insights into environmental and biological processes. For example, Fujita et al. (2001) explored the decomposition of a nitrogen-containing metabolite of 2-bromooctylphenoxy acetic acid, offering a methodological framework for identifying and characterizing environmental pollutants (Fujita, Campbell, Mong, & Reinhard, 2001).
Antioxidant Properties
Li et al. (2011) investigated bromophenol derivatives from the marine red alga Rhodomela confervoides, highlighting their potent antioxidant activities. These findings suggest the potential of bromophenol compounds in contributing to natural antioxidant sources for food and pharmaceutical applications (Li, Li, Gloer, & Wang, 2011).
Antibacterial and Antitubercular Activities
The study by Raja et al. (2010) on the synthesis and biological evaluation of diphenyl hydrazones and semicarbazones, derived from phenoxy or 4-bromophenoxy acetic acid, highlighted their antibacterial and antitubercular activities. This research points to the therapeutic potential of these compounds in addressing infectious diseases (Raja, Agarwal, Mahajan, Pandeya, & Ananthan, 2010).
Allelopathy and Ecological Impact
Li et al. (2010) reviewed the role of phenolic compounds, including those structurally related to "{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid", in plant allelopathy. This research sheds light on how such compounds affect plant competition, survival, and biodiversity, potentially offering natural solutions to agricultural and ecological challenges (Li, Wang, Ruan, Pan, & Jiang, 2010).
Properties
IUPAC Name |
2-[4-bromo-2-[(E)-hydroxyiminomethyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c10-7-1-2-8(15-5-9(12)13)6(3-7)4-11-14/h1-4,14H,5H2,(H,12,13)/b11-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGJMMVLCDHRAB-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NO)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/O)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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